molecular formula C7H8ClF2N3S B14883671 3-Chloro-4-(4,4-difluoropiperidin-1-yl)-1,2,5-thiadiazole

3-Chloro-4-(4,4-difluoropiperidin-1-yl)-1,2,5-thiadiazole

Cat. No.: B14883671
M. Wt: 239.67 g/mol
InChI Key: XDQXGEPIAGGSCE-UHFFFAOYSA-N
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Description

3-Chloro-4-(4,4-difluoropiperidin-1-yl)-1,2,5-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloro group, a difluoropiperidinyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4,4-difluoropiperidin-1-yl)-1,2,5-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides or dithiocarbamates, under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluoropiperidinyl Group: The difluoropiperidinyl group can be attached through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4,4-difluoropiperidin-1-yl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to yield different oxidation states or ring-opened products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, amines, or thiols under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

3-Chloro-4-(4,4-difluoropiperidin-1-yl)-1,2,5-thiadiazole has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4,4-difluoropiperidin-1-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine
  • 4-Chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzothiazole
  • 3-(4,4-Difluoropiperidin-1-yl)picolinaldehyde

Uniqueness

Compared to similar compounds, 3-Chloro-4-(4,4-difluoropiperidin-1-yl)-1,2,5-thiadiazole is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8ClF2N3S

Molecular Weight

239.67 g/mol

IUPAC Name

3-chloro-4-(4,4-difluoropiperidin-1-yl)-1,2,5-thiadiazole

InChI

InChI=1S/C7H8ClF2N3S/c8-5-6(12-14-11-5)13-3-1-7(9,10)2-4-13/h1-4H2

InChI Key

XDQXGEPIAGGSCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NSN=C2Cl

Origin of Product

United States

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